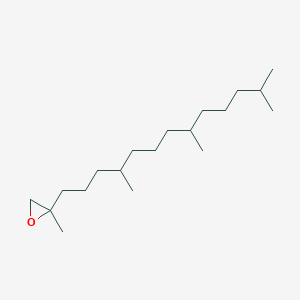
2-Methyl-2-(4,8,12-trimethyltridecyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(4,8,12-trimethyltridecyl)oxirane is a complex organic compound characterized by its unique structure, which includes an oxirane ring and a long alkyl chain with multiple methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4,8,12-trimethyltridecyl)oxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of 2-Methyl-2-(4,8,12-trimethyltridecyl)alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic systems, such as titanium silicalite-1 (TS-1) catalysts, can be employed to facilitate the epoxidation reaction, providing a more sustainable and cost-effective approach.
化学反応の分析
Types of Reactions
2-Methyl-2-(4,8,12-trimethyltridecyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Diols: Formed through ring-opening oxidation.
Alcohols: Resulting from reduction reactions.
Functionalized Derivatives: Produced via nucleophilic substitution.
科学的研究の応用
2-Methyl-2-(4,8,12-trimethyltridecyl)oxirane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
作用機序
The mechanism of action of 2-Methyl-2-(4,8,12-trimethyltridecyl)oxirane involves its ability to undergo ring-opening reactions, which can interact with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal function. This reactivity underlies its biological activity and its use in chemical synthesis.
類似化合物との比較
Similar Compounds
2-Methyl-2-(4,8,12-trimethyltridecyl)chroman: Shares a similar alkyl chain structure but contains a chroman ring instead of an oxirane ring.
2-Methyl-2-(4,8,12-trimethyltridecyl)benzene: Another related compound with an aromatic benzene ring.
Uniqueness
2-Methyl-2-(4,8,12-trimethyltridecyl)oxirane is unique due to its oxirane ring, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it particularly valuable in applications requiring specific reactivity, such as in the synthesis of epoxide-containing polymers and in geochemical biomarker studies.
特性
分子式 |
C19H38O |
|---|---|
分子量 |
282.5 g/mol |
IUPAC名 |
2-methyl-2-(4,8,12-trimethyltridecyl)oxirane |
InChI |
InChI=1S/C19H38O/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20-19/h16-18H,6-15H2,1-5H3 |
InChIキー |
JCBKDEPTGAMOKJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(CO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


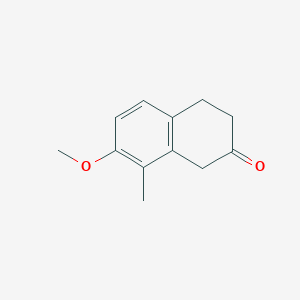
![1-[(1-Cbz-4-piperidyl)methyl]piperazine](/img/structure/B13686281.png)

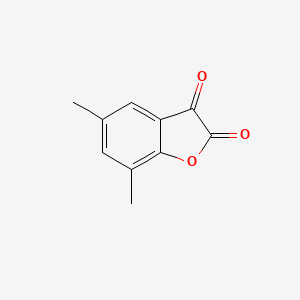
![Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13686307.png)
![4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13686318.png)
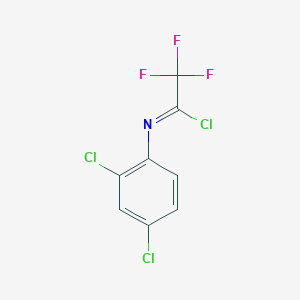
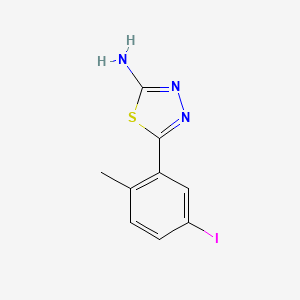
![8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13686346.png)

![2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile](/img/structure/B13686369.png)
![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13686376.png)


